
トリメプラジン酒石酸塩
概要
説明
科学的研究の応用
Sedative and Hypnotic Use in Pediatrics
Trimeprazine tartrate has been extensively studied for its effectiveness as a sedative in pediatric populations. A notable controlled trial demonstrated that trimeprazine significantly reduced night wakings in children aged 1 to 3 years compared to placebo. Children treated with trimeprazine experienced fewer awakenings and longer sleep durations, suggesting its potential as a short-term treatment for sleep disturbances .
In dental procedures, trimeprazine has been employed as a premedication agent to facilitate sedation. Research indicates that children aged 3 to 5 years are more likely to achieve satisfactory sedation with trimeprazine compared to older children. Dosages ranging from 2 mg/kg to 4 mg/kg have been administered, with varying degrees of success noted across studies . Adverse effects such as CNS depression and hypotension have been reported, necessitating careful dosage management .
Allergy Management
Trimeprazine tartrate exhibits significant antihistamine activity, making it effective in treating allergic conditions such as urticaria and pruritus. It functions by blocking histamine at H1 receptor sites, thereby alleviating symptoms associated with allergic reactions. This property has led to its use in managing allergic symptoms across various patient demographics .
Antipsychotic Properties
Although not widely approved for use in the United States, trimeprazine is utilized in some regions as an antipsychotic medication. It is indicated for treating neuroses and anxiety disorders due to its tranquilizing effects. The drug's ability to stabilize mood and reduce anxiety symptoms has been documented in several studies, highlighting its role in mental health management .
Research on Metabolic Effects
Recent studies have explored the metabolic implications of trimeprazine tartrate. Research conducted on isolated human islets demonstrated that trimeprazine could enhance the expression of insulin receptor substrate 2 (IRS2), potentially normalizing glucose tolerance in diabetic mouse models . This finding suggests a possible role for trimeprazine in metabolic disease management, particularly concerning insulin sensitivity.
Summary of Findings
The following table summarizes key findings related to the applications of trimeprazine tartrate:
Application Area | Key Findings | Dosage Range | Population |
---|---|---|---|
Pediatric Sedation | Effective for night waking; reduces awakenings | 2-4 mg/kg | Children (1-8 years) |
Allergy Management | Antihistamine properties alleviate pruritus and urticaria | 5-20 mg/day | Various populations |
Antipsychotic Use | Reduces anxiety and stabilizes mood | Varies widely | Adults |
Metabolic Effects | Increases IRS2 expression; normalizes glucose tolerance | 10 mg/kg (in mice) | Mouse models |
Case Studies and Clinical Trials
- Night Waking Study : A double-blind crossover trial involving young children showed that those treated with trimeprazine had significantly improved sleep patterns compared to those receiving placebo, indicating its efficacy as a short-term hypnotic agent .
- Dental Sedation : A retrospective study assessed the effectiveness of oral trimeprazine for sedation during dental procedures in children, revealing that younger children responded better than older ones, with optimal dosages identified for achieving satisfactory sedation levels .
- Metabolic Research : Investigations into the metabolic effects of trimeprazine revealed promising results regarding its impact on insulin signaling pathways, suggesting potential applications beyond psychiatric uses .
作用機序
アリメマジン酒石酸塩は、ヒスタミンH1受容体を遮断することで効果を発揮し、アレルギー症状の原因となるヒスタミンの作用を阻止します。また、中枢神経系への作用により、鎮静作用と制吐作用も有しています。 この化合物は、H1受容体部位における結合について遊離ヒスタミンと競合し、ヒスタミン結合によって引き起こされる負の症状の軽減につながります .
類似化合物:
クロルプロマジン: 抗精神病薬として使用される別のフェノチアジン誘導体。
プロメタジン: 抗ヒスタミン薬および制吐薬として使用されます。
トリフルオペラジン: 抗精神病薬および制吐薬として使用されます.
独自性: アリメマジン酒石酸塩は、抗精神病薬として使用されない、抗ヒスタミン薬、鎮静薬、制吐薬の組み合わせがユニークです。 これにより、抗精神病薬の副作用なしに、アレルギー反応と乗り物酔いを治療するのに特に役立ちます .
準備方法
合成経路と反応条件: アリメマジン酒石酸塩の合成には、特定の条件下でフェノチアジンと2-クロロ-N,N-ジメチルエチルアミンを反応させることが含まれます。この反応は通常、水酸化ナトリウムなどの塩基とエタノールなどの溶媒の存在下で行われます。 次に、生成物を酒石酸で処理して酒石酸塩を形成します .
工業生産方法: 工業環境では、注射用のアリメマジン酒石酸塩の生産には、20〜25°Cで注射用水に亜硫酸ナトリウムとアスコルビン酸を溶解させることが含まれます。この溶液に15〜25分間二酸化炭素を吹き込み、その後アリメマジン酒石酸塩を添加します。混合物を撹拌、ろ過し、二酸化炭素ガスシールド下で遮光ガラスアンプルに包装します。 その後、溶液を100〜105°Cで30分間滅菌します .
化学反応の分析
反応の種類: アリメマジン酒石酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: スルホキシドやスルホンを形成するために酸化することができます。
還元: 還元反応は、それを親フェノチアジン化合物に戻すことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、スルホキシド、スルホン、および置換フェノチアジン誘導体などがあります .
4. 科学研究の応用
アリメマジン酒石酸塩は、幅広い科学研究の応用があります。
化学: フェノチアジン誘導体の反応性を研究するためのモデル化合物として使用されます。
生物学: ヒスタミン受容体とそのアレルギー反応における役割に関する研究に使用されます。
類似化合物との比較
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Trifluoperazine: Used as an antipsychotic and antiemetic.
Uniqueness: Alimemazine Tartrate is unique in its combination of antihistamine, sedative, and antiemetic properties without being used as an antipsychotic. This makes it particularly useful in treating allergic reactions and motion sickness without the side effects associated with antipsychotic medications .
生物活性
Trimeprazine tartrate, also known as alimemazine, is a phenothiazine derivative primarily recognized for its antihistaminic, sedative, and antipsychotic properties. Originally developed for human use, it has found applications in veterinary medicine as well. This article explores the biological activity of trimeprazine tartrate, including its pharmacodynamics, therapeutic uses, and case studies that highlight its efficacy.
Pharmacological Properties
Trimeprazine functions primarily as an antagonist at histamine H1 receptors, which leads to a reduction in the effects of histamine in allergic reactions. This mechanism underlies its effectiveness in treating conditions such as pruritus and urticaria. Additionally, trimeprazine exhibits sedative properties, making it useful in managing anxiety and sleep disorders.
- Histamine Receptor Antagonism : Trimeprazine competes with free histamine for binding at H1-receptor sites, thereby antagonizing histamine's effects .
- Antimicrobial Activity : Research indicates that trimeprazine possesses antibacterial properties against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 100 micrograms/ml .
Clinical Applications
Trimeprazine tartrate is utilized in several clinical contexts:
- Allergic Conditions : It is effective in alleviating symptoms associated with allergies due to its antihistaminic properties.
- Anxiety and Sleep Disorders : The sedative effects make it suitable for treating anxiety and sleep disturbances in both children and adults.
- Veterinary Uses : In veterinary medicine, trimeprazine is often combined with corticosteroids to manage pruritus and cough in dogs .
Efficacy in Children
A controlled trial assessed the efficacy of trimeprazine tartrate in children aged 1 to 3 years experiencing persistent night waking. The study found that children treated with trimeprazine had significantly fewer awakenings and increased total sleep time compared to those receiving a placebo. These findings suggest that trimeprazine may be a beneficial short-term treatment for sleep disturbances in young children .
Antimicrobial Studies
In a study involving 243 bacterial strains, trimeprazine demonstrated significant antibacterial activity. It effectively inhibited strains of Staphylococcus spp., Salmonella spp., and Shigella spp., showcasing its potential as an antimicrobial agent . The study's statistical analysis confirmed the significance of these results (p < 0.001).
Pharmacokinetics
The pharmacokinetic profile of trimeprazine tartrate indicates a half-life of approximately 6.8 hours following a single oral dose of 3 mg/kg . The drug's absorption and distribution characteristics are essential for understanding its therapeutic window and dosing regimens.
Parameter | Value |
---|---|
Half-Life (T1/2) | 6.8 hours |
AUC (Area Under Curve) | 2758 μM × h |
Minimum Inhibitory Concentration (MIC) | 10 - 100 µg/ml |
特性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H22N2S.C4H6O6/c2*1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h2*4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZJIYUOOJLBAU-CEAXSRTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4330-99-8 | |
Record name | Trimeprazine tartrate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004330998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alimemazine tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMEPRAZINE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362NW1LD6Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of trimeprazine tartrate?
A1: Trimeprazine tartrate primarily acts as a histamine H1 receptor antagonist. [] It competes with histamine for binding at the H1 receptor, thereby inhibiting histamine-mediated responses.
Q2: How does trimeprazine tartrate exert its sedative effects?
A2: While the precise mechanism is not fully elucidated, trimeprazine tartrate's sedative effects are thought to be mediated through its action on the central nervous system, potentially involving histamine H1 receptor antagonism and effects on other neurotransmitter systems. [, ]
Q3: What are the downstream effects of trimeprazine tartrate's interaction with its target?
A3: By blocking H1 receptors, trimeprazine tartrate inhibits various physiological responses associated with histamine, including vasodilation, increased capillary permeability, and smooth muscle contraction. It also affects pathways related to wakefulness and sleep regulation in the central nervous system. []
Q4: What is the molecular formula and weight of trimeprazine tartrate?
A4: The molecular formula of trimeprazine tartrate is C18H22N2S · C4H6O6, and its molecular weight is 446.5 g/mol. [, ]
Q5: How does the stability of trimeprazine tartrate solutions for injection vary with different packaging and sterilization methods?
A5: Research suggests that packaging trimeprazine tartrate solutions in light-protective glass ampoules with carbon dioxide gas protection, followed by sterilization at 100-105°C for 30 minutes, helps maintain the stability of the solution. [] This method aims to minimize degradation and preserve the drug's efficacy.
Q6: How is trimeprazine tartrate absorbed and distributed in the body?
A6: Following oral administration, trimeprazine tartrate is well-absorbed from the gastrointestinal tract. It is widely distributed throughout the body, including the central nervous system. []
Q7: What is the primary route of elimination for trimeprazine tartrate?
A7: Trimeprazine tartrate is primarily metabolized in the liver and excreted in the urine, mainly as metabolites. []
Q8: Does the formulation of trimeprazine tartrate influence its pharmacokinetic profile?
A8: Yes, sustained-release formulations of trimeprazine tartrate have been developed to prolong its duration of action. These formulations alter the rate of drug release and absorption, resulting in different serum levels and urinary excretion patterns compared to immediate-release formulations. [, ]
Q9: What preclinical models have been used to investigate the effects of trimeprazine tartrate on pancreatic β cell function?
A9: Studies using isolated human islets and mouse models have explored the effects of trimeprazine tartrate on pancreatic β cell growth and function. These models provide insights into the drug's potential as a therapeutic strategy for diabetes. []
Q10: What are the potential adverse effects associated with trimeprazine tartrate use?
A10: As with all medications, trimeprazine tartrate may cause side effects, and its use should be carefully considered. [, , , , ]
Q11: Have there been attempts to develop targeted delivery systems for trimeprazine tartrate?
A11: While traditional formulations of trimeprazine tartrate are widely used, targeted delivery systems have not been extensively explored in the published research. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。